molecular formula C15H18N6O3S B2775249 1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(diethylsulfamoyl)urea CAS No. 956262-42-3

1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(diethylsulfamoyl)urea

Cat. No.: B2775249
CAS No.: 956262-42-3
M. Wt: 362.41
InChI Key: CZSMUYBLKAGNSO-UHFFFAOYSA-N
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Description

1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(diethylsulfamoyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a pyrazole ring and a sulfamoyl group, suggests potential biological activity and utility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(diethylsulfamoyl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Urea Derivative: The final step involves the reaction of the pyrazole derivative with diethylsulfamoyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(diethylsulfamoyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a biochemical probe to study enzyme activity or protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(diethylsulfamoyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and sulfamoyl groups suggests potential for hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(methylsulfamoyl)urea
  • 1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(ethylsulfamoyl)urea
  • 1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(propylsulfamoyl)urea

Uniqueness

1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(diethylsulfamoyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The diethylsulfamoyl group, in particular, may influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(4-cyano-2-phenylpyrazol-3-yl)-3-(diethylsulfamoyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3S/c1-3-20(4-2)25(23,24)19-15(22)18-14-12(10-16)11-17-21(14)13-8-6-5-7-9-13/h5-9,11H,3-4H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSMUYBLKAGNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)NC(=O)NC1=C(C=NN1C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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